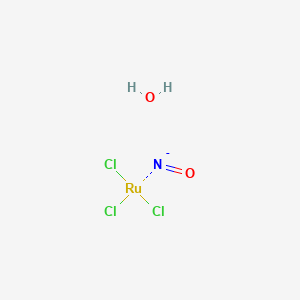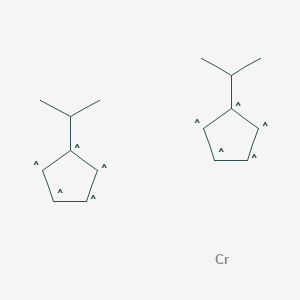
4-(Cyclohexylcarbonyl)pyridine
Vue d'ensemble
Description
“4-(Cyclohexylcarbonyl)pyridine” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is a derivative of pyridine, which is an aromatic heterocyclic compound .
Chemical Reactions Analysis
Pyridine derivatives, like “this compound”, are important heterocyclic compounds used in pharmaceuticals and organic synthesis . They can undergo various chemical reactions due to their aromatic nature .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
4-(Cyclohexylcarbonyl)pyridine and related pyridine derivatives have significant applications in the synthesis of complex organic compounds. For instance, they are involved in novel multi-component processes for synthesizing pyrindines and tetrahydroquinolines, as demonstrated in a study by Yehia, Polborn, & Müller (2002). This process includes a coupling–isomerization–alkylation–cyclocondensation sequence, highlighting the versatility of pyridine derivatives in complex organic syntheses.
Catalysis and Chemical Reactions
Pyridine derivatives are also key in catalysis and various chemical reactions. For example, polystyrene-immobilized pyrrolidine, which is related to pyridine chemistry, was developed as a highly efficient and recyclable catalyst for asymmetric Michael addition reactions, with high yields and selectivity as reported by Miao & Wang (2008). Additionally, pyridines can be synthesized in a one-pot process from various carbonyl compounds, as described by Abbiati et al. (2003), demonstrating the utility of pyridine derivatives in synthesizing complex molecules.
Material Science and Polymer Chemistry
In material science and polymer chemistry, pyridine derivatives play a crucial role. For instance, new diamines containing pyridine heterocyclic groups have been synthesized and used in creating polymers with significant thermal stability and optical properties, as researched by Liaw, Wang, & Chang (2007). These polymers exhibit unique characteristics like high dielectric constants and strong fluorescence, making them useful in various industrial applications.
Environmental Applications
Pyridine derivatives are also being studied for environmental applications. For example, research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system was conducted by Li et al. (2017). This study is crucial for understanding how to remove harmful nitrogen heterocyclic compounds from water, showcasing the environmental relevance of pyridine chemistry.
Orientations Futures
Research on nitrogen-containing heterocyclic compounds, like “4-(Cyclohexylcarbonyl)pyridine”, continues to be of interest due to their importance in various fields such as electronics, biology, optics, pharmacology, and material sciences . Future research may focus on the development of new synthesis methods, exploration of their pharmacological effects, and their applications in various industries .
Propriétés
IUPAC Name |
cyclohexyl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGIHAIWOHFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186576 | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32921-23-6 | |
| Record name | Cyclohexyl-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32921-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032921236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)










